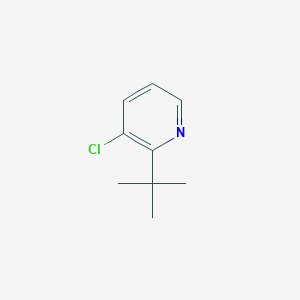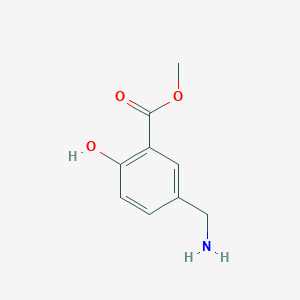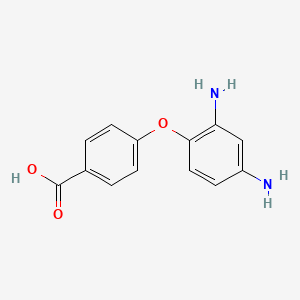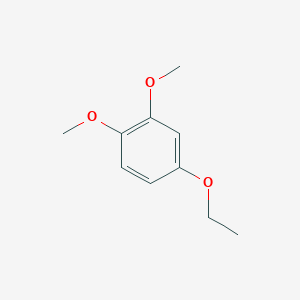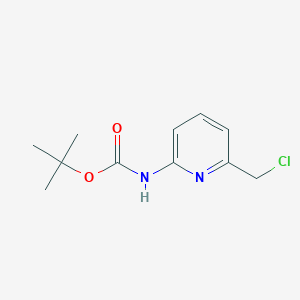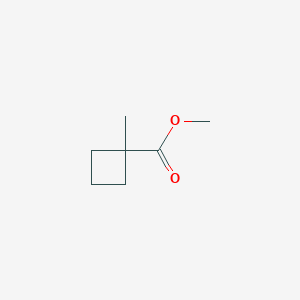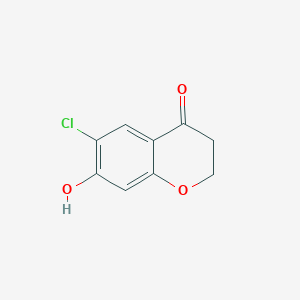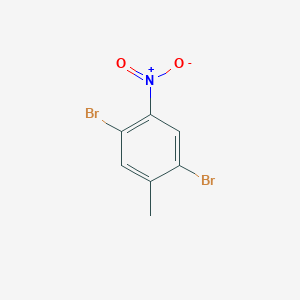
1,4-Dibromo-2-methyl-5-nitrobenzene
Vue d'ensemble
Description
1,4-Dibromo-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5Br2NO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of such compounds generally involves a series of steps including nitration, conversion from the nitro group to an amine, and bromination . The nitration step is usually the first, followed by bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis
The molecular weight of 1,4-Dibromo-2-methyl-5-nitrobenzene is 294.92800 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
1,4-Dibromo-2-methyl-5-nitrobenzene, similar to its structural analogs like 1,3-dibromo-5-nitrobenzene, has been studied for its molecular structure and intermolecular interactions. Such compounds exhibit significant cohesive attraction between molecules due to self-complementary halogen...O(nitro) and C-H...O(nitro) interactions, as well as π-stacked interactions, which are essential in understanding the material's properties (Bosch, Bowling, & Speetzen, 2022).
Synthesis of Hindered Diphenyl Ethers
The compound has been utilized in the synthesis of hindered diphenyl ethers. A method involves the displacement of the nitro group from substituted nitrobenzenes like 1,4-dinitrobenzene, demonstrating the role of 1,4-Dibromo-2-methyl-5-nitrobenzene in organic synthesis (Sammes, Thetford, & Voyle, 1988).
Ultrasound-Assisted Preparation
Research includes the ultrasound-assisted preparation of compounds like 1-butoxy-4-nitrobenzene, demonstrating the potential of 1,4-Dibromo-2-methyl-5-nitrobenzene in facilitating organic reactions under specific conditions (Harikumar & Rajendran, 2014).
Luminescent Metal–Organic Frameworks
This compound is relevant in the development of luminescent metal–organic frameworks, which are used for sensing various ions and compounds in different environments. These frameworks are important for environmental monitoring and analysis (Xu et al., 2020).
Magnetic Resonance Spectroscopy
Studies involving magnetic resonance spectroscopy of nitroaromatic compounds like 1,4-Dibromo-2-methyl-5-nitrobenzene provide insights into the electronic structure and behavior of these molecules, which is crucial for various applications in chemistry and materials science (Pandiarajan et al., 1994).
Crystallographic Studies
Crystallographic studies of compounds like dibromonitrotoluene, a close relative of 1,4-Dibromo-2-methyl-5-nitrobenzene, reveal details about molecular arrangements and interactions in the solid state. These studies are crucial for understanding the material properties and for designing new materials with specific characteristics (Medjroubi et al., 2016).
Organic Synthesis
This compound is used in organic synthesis, particularly in reactions that involve the formation of benzynes, a reactive intermediate in many organic reactions. The synthesis of various derivatives using regioselective bromination and halogen/metal permutations demonstrates the versatility of 1,4-Dibromo-2-methyl-5-nitrobenzene in synthetic chemistry (Diemer, Leroux, & Colobert, 2011).
Electrocatalytic Reduction
Research has also focused on the electrocatalytic reduction of nitroaromatic compounds, where compounds like 1,4-Dibromo-2-methyl-5-nitrobenzene play a significant role. This process is important for environmental remediation and industrial applications (Karikalan et al., 2017).
Bond Dissociation Energy Calculations
Density functional calculations involving nitroaromatic molecules, including derivatives of 1,4-Dibromo-2-methyl-5-nitrobenzene, provide valuable insights into their chemical reactivity and stability, which are key factors in various chemical processes (Shao, Cheng, & Yang, 2005).
Mécanisme D'action
Target of Action
The primary target of 1,4-Dibromo-2-methyl-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
1,4-Dibromo-2-methyl-5-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of various substituted benzene derivatives .
Result of Action
The result of the action of 1,4-Dibromo-2-methyl-5-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .
Propriétés
IUPAC Name |
1,4-dibromo-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVOWUJMKYDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623892 | |
| Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219310-40-4 | |
| Record name | 1,4-Dibromo-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



